molecular formula C7H11ClN6O B14526424 N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea CAS No. 62734-50-3

N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N'-ethylurea

Cat. No.: B14526424
CAS No.: 62734-50-3
M. Wt: 230.65 g/mol
InChI Key: JIUQNJKLHUCVGW-UHFFFAOYSA-N
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Description

N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with chloro, methylamino, and ethylurea groups.

Properties

CAS No.

62734-50-3

Molecular Formula

C7H11ClN6O

Molecular Weight

230.65 g/mol

IUPAC Name

1-[4-chloro-6-(methylamino)-1,3,5-triazin-2-yl]-3-ethylurea

InChI

InChI=1S/C7H11ClN6O/c1-3-10-7(15)14-6-12-4(8)11-5(9-2)13-6/h3H2,1-2H3,(H3,9,10,11,12,13,14,15)

InChI Key

JIUQNJKLHUCVGW-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC(=NC(=N1)NC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea typically involves the reaction of 4-chloro-6-(methylamino)-1,3,5-triazine with ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully monitored to maintain consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-Chloro-6-(methylamino)-1,3,5-triazin-2-yl]-N’-ethylurea is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

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